molecular formula C13H15ClN2O4S B12887893 4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 65116-25-8

4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12887893
CAS No.: 65116-25-8
M. Wt: 330.79 g/mol
InChI Key: HYBSGBOMFFTBSK-UHFFFAOYSA-N
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Description

4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved by reacting 4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidine with appropriate reagents under controlled conditions.

    Sulfonamide Formation: The pyrrolidinone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrrolidinone moiety can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized pyrrolidinone derivatives.

    Reduction: Formation of reduced pyrrolidinone derivatives.

    Hydrolysis: Formation of benzenesulfonic acid and the corresponding amine.

Scientific Research Applications

4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: Investigated for its potential use in the synthesis of advanced materials with specific electronic or optical properties.

    Industry: Utilized as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

    Protein Binding: The compound can bind to proteins, altering their function and activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride
  • 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonic acid
  • 4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide derivatives

Uniqueness

4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in synthetic chemistry and drug design.

Properties

CAS No.

65116-25-8

Molecular Formula

C13H15ClN2O4S

Molecular Weight

330.79 g/mol

IUPAC Name

4-(4-chloro-3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C13H15ClN2O4S/c1-3-13(2)10(14)11(17)16(12(13)18)8-4-6-9(7-5-8)21(15,19)20/h4-7,10H,3H2,1-2H3,(H2,15,19,20)

InChI Key

HYBSGBOMFFTBSK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)Cl)C

Origin of Product

United States

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